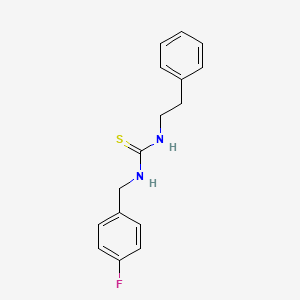
1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
Descripción general
Descripción
1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as BTCP, is a synthetic chemical compound that belongs to the indole family. It is a potent and selective dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine in the brain, leading to an increase in dopamine levels. BTCP has been studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
Mecanismo De Acción
1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing dopamine levels, this compound can improve mood, increase motivation, and reduce symptoms of depression and ADHD.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the brain, leading to an increase in dopamine levels. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. This compound has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using this compound is its potential for abuse, as it has been shown to have stimulant-like effects in animal models.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole. One direction is to further investigate its potential use in treating Parkinson's disease, ADHD, and depression. Another direction is to study its potential for abuse and develop strategies to prevent its misuse. Additionally, the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse is an area of ongoing research.
Aplicaciones Científicas De Investigación
1-benzyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of Parkinson's disease, a disorder characterized by a loss of dopamine-producing neurons in the brain. This compound has also been studied for its potential use in treating ADHD, a disorder characterized by inattention, hyperactivity, and impulsivity. Studies have shown that this compound can improve cognitive function and reduce hyperactivity in animal models of ADHD.
Propiedades
IUPAC Name |
(1-benzylindol-3-yl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c23-20(21-12-6-7-13-21)18-15-22(14-16-8-2-1-3-9-16)19-11-5-4-10-17(18)19/h1-5,8-11,15H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLGKHVQISRMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



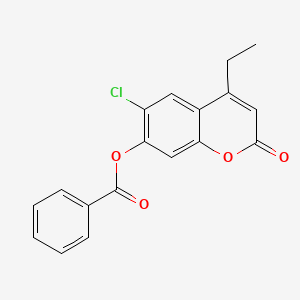
![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985844.png)
![N-{[(2,3-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3985846.png)

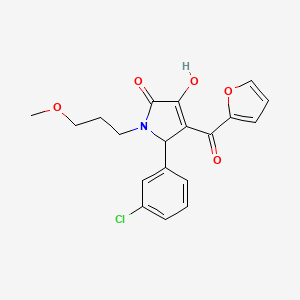
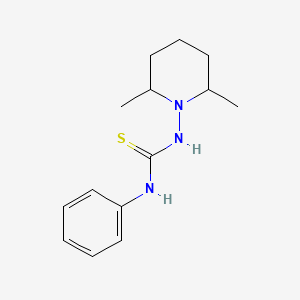
![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985881.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B3985891.png)
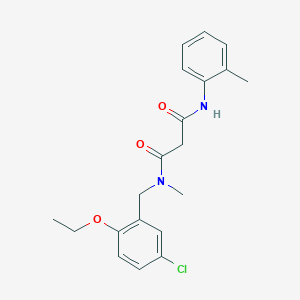
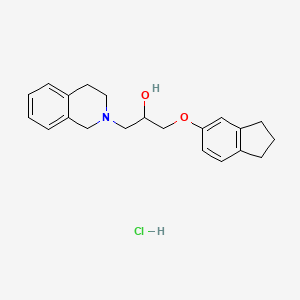
![2-(4-chlorophenyl)-5-(3-methoxyphenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985907.png)
![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3985914.png)
![1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3985915.png)
